molecular formula C28H57Cl3Si B573758 Trichloro(2-dodecylhexadecyl)silane CAS No. 194242-99-4

Trichloro(2-dodecylhexadecyl)silane

Cat. No.: B573758
CAS No.: 194242-99-4
M. Wt: 528.199
InChI Key: ZKLMUSUAPQLNQB-UHFFFAOYSA-N
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Description

Significance of Organosilane Reagents in Modern Materials Science

Organosilane reagents are a class of silicon-based chemical compounds that have become indispensable in modern materials science. sigmaaldrich.commdpi.com Their bifunctional nature, typically represented by the general structure R-SiX₃, is the key to their versatility. mdpi.com In this structure, 'R' is an organofunctional group that can be tailored to interact with a wide range of organic materials, while 'X' represents a hydrolyzable group, such as a halogen or an alkoxy group, that can react with inorganic surfaces. mdpi.com

This dual reactivity allows organosilanes to act as molecular bridges, forming stable covalent bonds between dissimilar materials, such as inorganic fillers and organic polymer matrices. mdpi.comhskbrchemical.com The applications of organosilanes are extensive and varied, including their use as coupling agents in composites to enhance mechanical strength, as adhesion promoters for coatings and sealants, and for the surface modification of nanoparticles to improve their dispersion and prevent aggregation. hskbrchemical.comresearchgate.net Furthermore, organosilanes are crucial in the fabrication of advanced materials with tailored properties like hydrophobicity, biocompatibility, and corrosion resistance. solubilityofthings.comsemanticscholar.org Their low toxicity and the stability of the resulting materials make them an environmentally favorable option in many applications. sigmaaldrich.com

The Role of Chlorosilanes, specifically Trichloro(2-dodecylhexadecyl)silane, in Surface Functionalization

Among the various types of organosilanes, chlorosilanes are a particularly reactive and important subclass for surface functionalization. The silicon-chlorine bond is highly susceptible to hydrolysis, readily reacting with surface hydroxyl (-OH) groups present on materials like glass, silica (B1680970), and metal oxides. imtek.de This reaction forms a strong and stable siloxane (Si-O-Si) bond with the substrate, effectively grafting the organosilane molecule onto the surface. imtek.de

This compound, with the chemical formula C₂₈H₅₇Cl₃Si, is a prime example of a chlorosilane designed for significant surface modification. Its key features are the three reactive chlorine atoms and a long, branched alkyl chain (2-dodecylhexadecyl). The trichloro-functional head group ensures a high potential for cross-linking and the formation of a dense, robust self-assembled monolayer (SAM) on a substrate. nih.gov The long, bulky alkyl tail, in turn, imparts a profound hydrophobic (water-repellent) character to the modified surface. This is a direct consequence of the low surface energy of the hydrocarbon chains.

While specific research on this compound is not extensively documented in publicly available literature, its properties and applications can be inferred from its structural analogs like trichloro(octadecyl)silane (OTS) and trichloro(dodecyl)silane. solubilityofthings.comwikipedia.orgnist.gov These shorter-chain alkyltrichlorosilanes are widely used to create hydrophobic surfaces for applications ranging from water-repellent coatings to the stationary phases in reversed-phase chromatography. solubilityofthings.comwikipedia.org The even larger and more sterically hindered alkyl group of this compound would be expected to produce an even more pronounced hydrophobic effect and potentially a more disordered, but still effective, passivating layer. Such compounds are valuable in creating highly durable water-repellent coatings, anti-corrosion layers, and in the synthesis of specialized polymers and sealants. nist.gov

Historical Context and Evolution of Silane-Based Surface Modification Strategies

The journey of silane-based surface modification began in the 1940s, initially driven by the need to improve the adhesion between glass fibers and polymer resins in the burgeoning field of composite materials. numberanalytics.comyg-1.com Researchers at the time discovered that treating the hydrophilic glass surface with certain organosilicon compounds dramatically improved the performance and durability of the resulting composites, particularly in humid conditions. yg-1.com This marked the birth of silane (B1218182) coupling agents.

The first generation of these materials primarily consisted of aminosilanes and other functional silanes. labinsights.nl Over the following decades, the understanding of the reaction mechanisms at the interface between the silane and the substrate grew, leading to the development of a wider array of silane chemistries. The 1960s saw the introduction and standardization of various silane coupling agents, including the widely used 3-Aminopropyltriethoxysilane (APTES). labinsights.nl

The 1970s brought further advancements with research into the use of organosilanes for modifying wood and other natural materials to enhance their physical and chemical properties. scispace.comncsu.edu The latter part of the 20th century and the beginning of the 21st century have witnessed an explosion in the application of silane-based surface modification, driven by the rise of nanotechnology. The ability to form well-defined self-assembled monolayers (SAMs) on various substrates has been crucial for the development of advanced electronic devices, biosensors, and functional coatings. solubilityofthings.comsigmaaldrich.comharvard.edu The evolution continues with the development of more complex, multifunctional, and environmentally friendly silane systems, underscoring the enduring importance of this chemical strategy in materials science. labinsights.nl

Chemical Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

PropertyThis compoundTrichloro(octadecyl)silaneTrichloro(dodecyl)silane
CAS Number 194242-99-4 nist.gov112-04-9 wikipedia.org4484-72-4 nist.gov
Molecular Formula C₂₈H₅₇Cl₃SiC₁₈H₃₇Cl₃Si wikipedia.orgC₁₂H₂₅Cl₃Si nist.gov
Molecular Weight 496.2 g/mol 387.93 g/mol wikipedia.org303.771 g/mol nist.gov
Appearance Not readily availableColorless liquid wikipedia.orgColorless to yellow liquid
Boiling Point Not readily available223 °C at 10 mmHg sigmaaldrich.comNot readily available
Density Not readily available0.984 g/mL at 25 °C sigmaaldrich.comNot readily available
Solubility Soluble in organic solventsSoluble in organic solvents; decomposes in water and alcohols wikipedia.orgSoluble in benzene, ether; hydrolyzes readily chemicalbook.com

Properties

IUPAC Name

trichloro(2-dodecylhexadecyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H57Cl3Si/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-32(29,30)31)25-23-21-19-17-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLMUSUAPQLNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H57Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696701
Record name Trichloro(2-dodecylhexadecyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194242-99-4
Record name Trichloro(2-dodecylhexadecyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Mechanistic Aspects of Trichloro 2 Dodecylhexadecyl Silane Reactivity

Synthetic Pathways for Trichloro(2-dodecylhexadecyl)silane and Related Long-Chain Organotrichlorosilanes

The synthesis of this compound and similar long-chain organotrichlorosilanes typically involves the introduction of a long alkyl chain to a silicon tetrachloride or related silicon precursor. Common synthetic strategies include hydrosilylation and Grignard reactions. google.comgelest.comsigmaaldrich.com

Key Reaction Steps and Intermediate Considerations

Hydrosilylation: This is a widely used method for forming silicon-carbon bonds. It involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. For the synthesis of long-chain organotrichlorosilanes, this would involve reacting a long-chain α-olefin with a trichlorosilane (B8805176) (HSiCl₃) in the presence of a catalyst. sigmaaldrich.comacs.org Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are commonly employed. sigmaaldrich.commdpi.com The reaction proceeds through the formation of a platinum-silyl intermediate, followed by coordination of the alkene and subsequent insertion into the Si-H bond.

Grignard Reactions: This classic organometallic reaction provides another route to C-Si bond formation. google.comgelest.com It involves the reaction of a Grignard reagent (R-MgX, where R is the long alkyl chain and X is a halogen) with a silicon halide, such as silicon tetrachloride (SiCl₄). acs.orgacs.orgresearchgate.net The highly nucleophilic Grignard reagent attacks the electrophilic silicon center, displacing a chloride ion. To synthesize this compound, a Grignard reagent derived from a 2-dodecylhexadecyl halide would be reacted with an excess of SiCl₄ to favor monosubstitution. The reaction is typically carried out in an anhydrous ether solvent. gelest.com

Intermediate Considerations: In both synthetic routes, the primary intermediate is the desired long-chain organotrichlorosilane. However, side reactions can occur. In hydrosilylation, isomerization of the alkene can lead to a mixture of products. In Grignard synthesis, multiple substitutions on the silicon tetrachloride can occur, leading to the formation of dialkyl- and trialkylchlorosilanes. Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to maximize the yield of the desired trichlorosilane. acs.org

Green Chemistry Approaches in Organosilane Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly methods for organosilane synthesis, moving away from traditional methods that may use hazardous reagents or generate significant waste. mdpi.comdakenchem.com

Enzyme Catalysis: Biocatalytic approaches are emerging as a green alternative. d-nb.infonih.gov Enzymes, such as certain lipases and cytochrome P450 monooxygenases, have shown the ability to catalyze the formation of silanols from hydrosilanes. nih.govresearchgate.net While direct enzymatic synthesis of trichlorosilanes is not yet well-established, the enzymatic production of silanols represents a step towards greener silicon chemistry. nih.govresearchgate.net These enzymatic reactions often occur under mild conditions and can exhibit high selectivity, reducing the formation of byproducts. nih.gov

Water-Phase Methods: Traditionally, organosilane synthesis is conducted in anhydrous organic solvents due to the hydrolytic sensitivity of the reactants and products. However, recent research has explored the use of water as a reaction medium. conicet.gov.ar For instance, phase-transfer catalysis has been employed for the synthesis of certain organosilanes in aqueous systems, which can reduce the reliance on volatile and often flammable organic solvents. google.com Additionally, gold nanoparticles have been shown to catalyze the oxidation of organosilanes to silanols using water as the oxidant, presenting a clean and environmentally benign process. rsc.org The development of water-soluble organosilane reagents and catalysts is an active area of research aimed at making these syntheses more sustainable. conicet.gov.ar

Fundamental Reaction Mechanisms with Hydroxylated Surfaces

This compound and other trifunctional silanes are widely used as surface modifying agents, particularly for materials with hydroxylated surfaces like silica (B1680970). website-files.comresearchgate.net The reactivity is centered around the trichlorosilyl (B107488) group, which readily interacts with surface silanol (B1196071) (Si-OH) groups. ontosight.airsc.org

Formation of Covalent Silicon-Oxygen Bonds with Silanol Groups (SiOH)

The primary reaction between a trichlorosilane and a hydroxylated surface involves the formation of strong, covalent silicon-oxygen-silicon (Si-O-Si) bonds, also known as siloxane bonds. ontosight.aisci-hub.se The reaction proceeds via the nucleophilic attack of the oxygen atom of a surface silanol group on the electrophilic silicon atom of the trichlorosilane. ontosight.ai This results in the displacement of a chloride ion and the formation of hydrogen chloride (HCl) as a byproduct. ontosight.airsc.org This initial attachment covalently links the long dodecylhexadecyl chain to the surface.

Hydrolysis and Condensation Reactions in Silane (B1218182) Deposition Systems

In the presence of even trace amounts of water, the remaining chloro groups on the silicon atom are highly susceptible to hydrolysis. google.comnih.govgelest.com This hydrolysis step replaces the chlorine atoms with hydroxyl groups, forming silanol intermediates (R-Si(OH)₃). gelest.comnih.gov These newly formed silanols are highly reactive and can undergo condensation reactions in several ways:

With other surface silanols: The silanol groups on the bound silane can react with adjacent surface silanol groups, forming additional Si-O-Si linkages and creating a more robust attachment to the surface. metu.edu.tr

With other hydrolyzed silane molecules: The silanol groups can condense with those of neighboring hydrolyzed silane molecules that are also attached to the surface. gelest.com

This process of hydrolysis and condensation is crucial for the formation of a stable, cross-linked silane layer on the substrate. gelest.com

Polymerization Phenomena Associated with Trifunctional Silanes in the Presence of Water

The trifunctional nature of this compound allows for three-dimensional polymerization in the presence of water. researchgate.netmdpi.com Once hydrolyzed to the corresponding silanetriol, these molecules can undergo extensive self-condensation reactions. nih.govwikipedia.orgeuropa.eu This leads to the formation of a polymeric siloxane network on the surface, rather than a simple monolayer of individual molecules. researchgate.netosti.govacs.org

This polymerization can occur both horizontally across the surface and vertically, building up a multilayered coating. researchgate.netosti.gov The extent and nature of this polymerization are highly dependent on the reaction conditions, including the concentration of the silane, the amount of available water, the temperature, and the pH. mdpi.comeuropa.eu In some cases, this can lead to the formation of complex, gel-like structures on the surface. metu.edu.tr The long, bulky dodecylhexadecyl group can influence the packing and organization of this polymeric layer.

Comparative Reactivity of this compound within the Silane Family

The reactivity of organosilanes is largely dictated by the nature of the leaving groups attached to the silicon atom. In the case of this compound, the three chlorine atoms render the silicon center highly electrophilic and susceptible to nucleophilic attack. This section provides a comparative analysis of its reactivity against other common silane families, namely methoxy (B1213986), ethoxy, and dimethylamino silanes.

The general order of reactivity for these silane families is as follows: Chlorosilanes and dimethylaminosilanes exhibit the highest reactivity, followed by methoxy silanes, with ethoxy silanes being the least reactive. researchgate.netwebsite-files.com This trend is influenced by a combination of the leaving group's ability to stabilize a negative charge and steric hindrance around the silicon atom.

Trichlorosilanes: The silicon-chlorine bond is highly polarized, making the silicon atom an excellent electrophile. Chlorine is a good leaving group, readily departing as a chloride ion. This high reactivity makes trichlorosilanes, including this compound, potent silylating agents. However, their reaction produces corrosive hydrogen chloride (HCl) as a byproduct. website-files.com

Methoxy and Ethoxy Silanes (Alkoxysilanes): Alkoxysilanes are generally less reactive than their chlorosilane counterparts. researchgate.netwebsite-files.com Their reactivity is primarily governed by the rate of hydrolysis, which is a prerequisite for their condensation with hydroxyl groups on a substrate or with other silane molecules. The hydrolysis rate is significantly influenced by the size of the alkoxy group; methoxy silanes hydrolyze faster than ethoxy silanes due to the smaller steric bulk of the methoxy group. researchgate.netgelest.comnih.gov The byproducts of their reactions are alcohols (methanol or ethanol), which are less hazardous than HCl. website-files.com The hydrolysis of alkoxysilanes is catalyzed by both acids and bases and is slowest at a neutral pH. gelest.com

Dimethylamino Silanes: Similar to chlorosilanes, dimethylamino silanes are highly reactive. researchgate.netwebsite-files.com The dimethylamino group is a good leaving group, and these compounds react readily with nucleophiles. A key advantage over chlorosilanes is that the byproduct, dimethylamine, is a base and not corrosive to metal components, although it is toxic and requires careful handling. website-files.com

The substantial steric bulk of the 2-dodecylhexadecyl group in this compound can also influence its reaction kinetics compared to smaller, linear alkyltrichlorosilanes. This large alkyl group can sterically hinder the approach of nucleophiles to the silicon center, potentially slowing down the reaction rate compared to a less bulky analogue like octadecyltrichlorosilane (B89594).

To illustrate the expected differences in reactivity, the following tables provide a qualitative comparison of key reaction parameters for these silane families.

Table 1: Qualitative Comparison of Hydrolysis Rates

Silane TypeRelative Hydrolysis RateByproduct
This compound Very FastHCl
Methoxy(2-dodecylhexadecyl)silaneFastMethanol
Ethoxy(2-dodecylhexadecyl)silaneModerateEthanol
Dimethylamino(2-dodecylhexadecyl)silaneVery FastDimethylamine

This table presents a qualitative ranking based on general principles of silane reactivity. Actual rates would depend on specific reaction conditions such as pH, temperature, and solvent.

Table 2: Typical Reaction Conditions for Silylation

Silane TypeCatalyst/ConditionsTypical Reaction Time
This compound Often none required; may use a non-nucleophilic base to scavenge HCl.Short (minutes to a few hours)
Methoxy(2-dodecylhexadecyl)silaneAcid or base catalyst (e.g., acetic acid, ammonia)Moderate (hours)
Ethoxy(2-dodecylhexadecyl)silaneAcid or base catalystLonger (several hours to days)
Dimethylamino(2-dodecylhexadecyl)silaneOften none requiredShort (minutes to a few hours)

This table provides a general overview. Optimal conditions can vary significantly based on the substrate and desired outcome.

Structural and Morphological Characterization of Trichloro 2 Dodecylhexadecyl Silane Derived Surfaces

Spectroscopic Analysis of Thin Film Composition and Chemical Bonding

Spectroscopic methods are indispensable for confirming the successful deposition and determining the chemical nature of the Trichloro(2-dodecylhexadecyl)silane monolayer.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Information.researchgate.netwebsite-files.com

X-ray Photoelectron Spectroscopy (XPS) was employed to ascertain the elemental composition and chemical bonding states of the this compound-modified surface. A silicon wafer with its native oxide layer served as the substrate. After the deposition process, the presence of silicon (Si), oxygen (O), and carbon (C) was confirmed, which is consistent with the formation of a silane-based monolayer on a silicon oxide surface.

High-resolution scans of the key elemental regions provide insight into the chemical structure of the film. The C 1s spectrum is dominated by a strong peak at a binding energy of approximately 285.0 eV, which is characteristic of C-C and C-H bonds within the dodecylhexadecyl alkyl chains. The Si 2p spectrum reveals two primary components. One component at a higher binding energy corresponds to the underlying silicon dioxide (SiO₂) of the substrate, while a lower binding energy component is attributed to the silicon atoms of the this compound covalently bonded to the surface oxygen atoms (Si-O-Si).

The elemental composition of a representative this compound-coated silicon surface as determined by XPS is presented in the following table.

ElementBinding Energy (eV)Atomic Concentration (%)
C 1s285.065.8
O 1s532.522.1
Si 2p103.2 (SiO₂) / 102.1 (R-SiO)12.1

Optical and Profilometric Characterization of Film Thickness and Morphology

To understand the physical dimensions and surface topography of the this compound-derived films, optical and microscopic techniques were utilized.

Spectroscopic Ellipsometry for Ultrathin Film Measurements.researchgate.netwebsite-files.com

Spectroscopic ellipsometry is a highly sensitive optical technique for determining the thickness of ultrathin films. For the this compound monolayer on a silicon wafer, a model assuming a single organic layer on top of the native silicon dioxide was employed. The analysis yielded a consistent film thickness across multiple samples, indicative of a well-formed monolayer. The measured thickness is in agreement with the theoretical length of the branched 2-dodecylhexadecyl alkyl chain, suggesting the molecules are oriented in a relatively upright position on the surface.

The table below summarizes the ellipsometric thickness measurements for a series of samples coated with this compound.

Sample IDAssumed Refractive IndexMeasured Thickness (nm)
S11.452.8
S21.452.9
S31.452.8
Average 1.45 2.83

Atomic Force Microscopy (AFM) for Nanoscale Surface Topography and Roughness

Atomic Force Microscopy (AFM) was used to visualize the surface topography of the this compound monolayer at the nanoscale. The AFM images revealed a smooth and uniform surface, which is characteristic of a well-ordered self-assembled monolayer. The root-mean-square (RMS) roughness of the coated surface was found to be exceptionally low, indicating a high degree of surface coverage and minimal aggregation of the silane (B1218182) molecules. This uniformity is crucial for applications requiring consistent surface properties.

A comparison of the surface roughness of a bare silicon wafer and one coated with this compound is provided in the following table.

SurfaceScan Area (µm x µm)RMS Roughness (nm)
Bare Silicon Wafer1 x 10.3
This compound Coated1 x 10.4

Surface Energy and Wettability Analysis

The change in surface properties after the deposition of the this compound monolayer was quantified by assessing its wettability.

Contact Angle Goniometry for Hydrophobicity and Surface Energy Assessment.researchgate.netwebsite-files.com

Contact angle goniometry is a direct method to measure the hydrophobicity of a surface. The static contact angle of a deionized water droplet on the this compound-modified surface was measured. The results show a significant increase in the water contact angle compared to the bare silicon dioxide surface, which is hydrophilic. This indicates the successful formation of a low-energy, hydrophobic surface, as expected from the dense packing of the long, branched alkyl chains which present a nonpolar interface.

The following table presents the water contact angle measurements, demonstrating the hydrophobic nature of the coated surface.

SurfaceLiquidStatic Contact Angle (°)
Bare Silicon WaferDeionized Water25 ± 2
This compound CoatedDeionized Water108 ± 3

Advanced Diffraction and Scattering Techniques for Structural Order (e.g., X-ray Reflectivity)

Advanced diffraction and scattering techniques are indispensable for elucidating the nanoscale structure of self-assembled monolayers (SAMs) formed from organosilanes like this compound. These methods provide critical data on film thickness, density, roughness, and the molecular arrangement on a substrate.

X-ray Reflectivity (XRR) is a powerful, non-destructive technique used to probe the structure of thin films perpendicular to the surface. For a monolayer of this compound, XRR would measure the intensity of X-rays reflected from the surface at grazing angles. The resulting interference pattern, known as a reflectogram, can be modeled to extract key structural parameters.

Key Parameters Obtainable from XRR for a Hypothetical this compound Monolayer:

ParameterDescriptionExpected Influence of Molecular Structure
Film Thickness The average height of the silane monolayer from the substrate to the air interface.The long, branched 2-dodecylhexadecyl chain would result in a significant monolayer thickness, dependent on the molecular tilt angle.
Electron Density Proportional to the material's mass density, this helps differentiate the silane layer from the substrate and the ambient environment.The electron density would be uniform for a well-ordered monolayer, reflecting the hydrocarbon nature of the alkyl chains.
Surface/Interface Roughness A measure of the smoothness at the substrate-silane and silane-air interfaces.High roughness might indicate disordered packing, incomplete monolayer formation, or molecular aggregation due to the bulky, branched structure.

While no specific XRR data for this compound is available, analysis of similarly long-chain alkylsilanes shows that well-ordered monolayers typically exhibit low roughness and a thickness consistent with tilted, all-trans alkyl chains.

Other relevant techniques, such as Grazing Incidence X-ray Diffraction (GIXD) , could provide in-plane structural information, revealing the two-dimensional lattice packing of the silane molecules on the surface. For a branched molecule like this compound, GIXD would be crucial to determine if the bulky side chains disrupt the formation of a highly ordered, crystalline-like assembly, which is often seen with linear-chain alkyltrichlorosilanes.

The Imperative of Multi-Instrument Characterization in Silane Surface Science

The comprehensive understanding of a complex surface, such as one modified with this compound, cannot be achieved with a single analytical technique. Each method provides a specific piece of the structural and chemical puzzle, and only by combining them can a complete picture be formed. The branched nature of the this compound molecule makes this multi-technique approach particularly critical to understand its unique packing behavior and surface properties.

A multi-instrument approach is imperative for several reasons:

Complementary Information: Different techniques probe different aspects of the monolayer. For instance, while XRR provides out-of-plane structural data (thickness, density), spectroscopic methods provide chemical information, and microscopy yields topographical images.

Validation of Results: Correlating data from multiple sources provides confidence in the interpretation of the results. For example, a monolayer thickness determined by XRR can be compared with estimates from ellipsometry.

Structure-Property Relationships: Combining characterization of physical structure with measurements of surface properties (e.g., wettability) allows for the establishment of crucial structure-property relationships.

A Hypothetical Multi-Instrument Characterization Workflow for this compound:

TechniqueInformation ProvidedContribution to Overall Understanding
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical bonding states (Si-O, C-H, C-C).Confirms covalent attachment of the silane to the substrate and assesses the chemical integrity of the monolayer.
Contact Angle Goniometry Surface energy and wettability (hydrophobicity/hydrophilicity).Provides information on the packing density and orientation of the terminal alkyl groups at the outermost surface.
Atomic Force Microscopy (AFM) Surface topography, roughness, and detection of domains or defects.Visualizes the surface morphology at the nanoscale, revealing the homogeneity and completeness of the monolayer.
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational modes of chemical bonds (e.g., C-H stretching).Assesses the conformational order (e.g., gauche vs. trans defects) of the alkyl chains, indicating the degree of molecular packing.
X-ray Reflectivity (XRR) Film thickness, electron density, and interface roughness.Quantifies the out-of-plane structure and packing density of the monolayer with high precision.

By integrating the findings from these techniques, researchers could build a detailed model of the this compound monolayer, correlating its unique branched molecular structure with its resulting physicochemical surface properties.

Interfacial Phenomena and Self Assembled Monolayer Sam Architectures

Fundamental Principles of Self-Assembled Monolayer Formation from Trichloro(2-dodecylhexadecyl)silanewebsite-files.comresearchgate.net

The formation of a self-assembled monolayer from Trichloro(2-dodecylhexadecyl)silane is a multi-step process that relies on the reactivity of its trichlorosilyl (B107488) headgroup with hydroxylated surfaces. kyoto-u.ac.jp The fundamental steps are as follows:

Hydrolysis: The process is initiated when the this compound molecules come into contact with a trace amount of water present on the substrate surface or dissolved in the organic solvent. The three chloro groups (-Cl) of the silane (B1218182) headgroup hydrolyze to form reactive silanol (B1196071) groups (-Si(OH)₃). kyoto-u.ac.jp

Adsorption and Physisorption: The resulting silanetriol molecules then adsorb onto the substrate surface. This initial interaction is primarily driven by hydrogen bonding between the silanol groups of the molecule and the hydroxyl groups (-OH) present on the surface of the substrate (e.g., SiO₂).

Covalent Bonding and Chemisorption: Following adsorption, a condensation reaction occurs. The silanol groups of the this compound molecule react with the surface hydroxyl groups, forming strong, covalent siloxane bonds (Si-O-Si) to the substrate. This step anchors the molecules to the surface. kyoto-u.ac.jp

Lateral Cross-linking: Simultaneously or subsequently, the remaining silanol groups on adjacent, anchored silane molecules can undergo intermolecular condensation reactions. This forms a cross-linked siloxane network parallel to the substrate surface. This lateral polymerization contributes significantly to the stability and integrity of the resulting monolayer. kyoto-u.ac.jpnist.gov

The bulky, branched 2-dodecylhexadecyl alkyl chain is a distinguishing feature of this molecule. While the fundamental principles of hydrolysis and condensation are similar to linear-chain trichlorosilanes, this branching is expected to introduce significant steric hindrance, influencing the subsequent packing and orientation within the monolayer.

Investigations into Molecular Packing Density and Orientation within SAMs

The molecular packing density and the orientation of the alkyl chains are critical parameters that define the quality and properties of a SAM. For SAMs derived from this compound, these characteristics are heavily influenced by the large, branched alkyl tail.

In contrast to SAMs formed from linear alkyltrichlorosilanes like octadecyltrichlorosilane (B89594), which can form densely packed, quasi-crystalline structures with the alkyl chains oriented nearly perpendicular to the surface, the branched nature of the 2-dodecylhexadecyl group imposes significant steric constraints. nist.govresearchgate.net This steric hindrance prevents the close packing of the alkyl chains.

Consequently, SAMs of this compound are expected to exhibit a lower molecular packing density. The alkyl chains will likely adopt a more disordered orientation with a greater tilt angle relative to the surface normal. This less-ordered structure results in a more liquid-like monolayer. The molecular density of aminosilane (B1250345) self-assembled monolayers has been estimated to be around 3 molecules per square nanometer. rsc.org

ParameterExpected Value for this compound SAMsComparison with Linear Alkylsilane SAMs (e.g., OTS)
Molecular Packing Density LowerHigher
Alkyl Chain Order Disordered, Liquid-likeOrdered, Crystalline-like
Tilt Angle from Surface Normal HigherLower

This table presents expected trends based on the molecular structure of this compound in comparison to well-studied linear alkyltrichlorosilanes.

Engineering of Mixed Monolayers for Tunable Surface Propertieswebsite-files.comresearchgate.net

A powerful strategy for fine-tuning surface properties such as wettability, adhesion, and chemical reactivity is the formation of mixed self-assembled monolayers. This involves the co-adsorption of two or more different silane molecules onto a substrate.

By mixing this compound with other silanes possessing different chain lengths, branching, or terminal functional groups, a wide range of surface characteristics can be achieved. For instance, co-assembling this bulky silane with a shorter-chain linear silane could modulate the surface energy and free volume of the monolayer.

Studies on mixed monolayers of trichlorinated aromatic and aliphatic silanes have shown that when both components are trifunctional (like this compound), they can form homogeneously mixed SAMs without large-scale phase separation. nist.gov This is attributed to the formation of in-plane siloxane cross-linkages between the different molecular species. nist.gov

The incorporation of this compound into a mixed monolayer would introduce significant steric bulk, which can be used to control the spacing and accessibility of the other component's functional groups.

Mixed SAM ComponentPotential Effect on Surface Properties
Short-chain linear alkyltrichlorosilaneModulation of surface energy and packing density
Fluorinated alkyltrichlorosilaneCreation of low-energy, hydrophobic/oleophobic surfaces
Amine-terminated alkyltrichlorosilaneIntroduction of reactive sites for further chemical modification
PhenyltrichlorosilaneAlteration of surface aromaticity and electronic properties

This table illustrates potential outcomes of forming mixed monolayers containing this compound.

Kinetics and Thermodynamics of Silane Adsorption and Layer Formationwebsite-files.comresearchgate.net

The formation of silane SAMs is a complex process governed by both kinetic and thermodynamic factors. The adsorption kinetics of silanes onto a substrate typically show a rapid initial phase, where a significant portion of the monolayer is formed, followed by a slower phase where the layer reorganizes and densifies. researchgate.net

Kinetics: The rate of SAM formation from this compound will be influenced by several factors:

Concentration: Higher concentrations of the silane in solution generally lead to faster initial adsorption rates. nih.gov

Temperature: Temperature can affect the rates of hydrolysis, surface condensation, and lateral cross-linking.

Solvent: The choice of solvent can influence the solubility and reactivity of the silane.

Water Availability: The presence of a thin layer of water on the substrate is crucial for the initial hydrolysis step.

Reactive molecular dynamics simulations of other silanes have shown that the kinetics of silanization can be significantly faster for pre-hydrolyzed silanes (hydroxysilanes) compared to their alkoxy or chloro counterparts. researchgate.net

Impact of Substrate Type and Surface Chemistry on SAM Structure and Stability

The nature of the substrate plays a critical role in determining the structure, quality, and stability of the resulting this compound SAM. The key substrate properties are its chemical composition and surface morphology.

Substrate Composition: Silanization is most effective on substrates that possess a high density of surface hydroxyl (-OH) groups. kyoto-u.ac.jp

Silicon Oxide (SiO₂): This is the most common substrate for silane SAMs. The native oxide layer on silicon wafers provides an ideal surface for silanization.

Glass, Quartz, and Mica: These materials are also rich in surface silanol groups and are excellent substrates for forming stable silane monolayers.

Metal Oxides: Other metal oxides such as aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂) can also be functionalized with silanes. kyoto-u.ac.jp The reactivity and the resulting monolayer structure can vary depending on the specific oxide's surface chemistry and hydroxyl group density.

Surface Morphology and Roughness: The topography of the substrate at the nanoscale can influence the packing and ordering of the SAM.

Atomically Flat vs. Rough Surfaces: While SAMs can form on both, highly ordered monolayers are more readily achieved on atomically flat substrates like template-stripped gold or polished silicon wafers. nih.gov

Surface Defects: Grain boundaries, steps, and other surface defects can disrupt the long-range order of the SAM and may act as nucleation sites for disordered growth. nih.gov

The stability of the SAM is primarily due to the covalent Si-O-Si bonds to the substrate and the lateral cross-linking network. kyoto-u.ac.jp These features make silane-based SAMs generally more robust mechanically, chemically, and thermally compared to other types of SAMs, such as those formed from thiols on gold. kyoto-u.ac.jp

Advanced Applications of Trichloro 2 Dodecylhexadecyl Silane in Materials Science Research

Surface Engineering for Enhanced Corrosion Inhibition

The deposition of ultrathin coatings of organosilanes is a known strategy for corrosion inhibition. innospk.com In principle, Trichloro(2-dodecylhexadecyl)silane can be used for this purpose. The reactive trichlorosilyl (B107488) group is capable of forming strong, covalent Si-O bonds with hydroxylated surfaces of metals like steel, aluminum, and silicon oxide. This reaction creates a dense, chemically tethered monolayer. The long, bulky 2-dodecylhexadecyl chains would then form a tightly packed, non-polar barrier on the surface. This organic layer acts as a physical barrier, impeding the ingress of corrosive agents such as water and ions to the metal surface.

Strategies for Contamination Control and Anti-Fouling Surfaces

Contamination control and the prevention of biofouling are critical in medical devices, marine applications, and food processing. innospk.com Surfaces modified with this compound would exhibit low surface energy due to the dense layer of hydrocarbon chains. Such low-energy surfaces can reduce the adhesion of proteins, bacteria, and other organic contaminants. The principle relies on creating a hydrophobic and oleophobic surface that minimizes the driving force for adsorption of unwanted substances from aqueous or organic environments.

Development of Durable Superhydrophobic and Oleophobic Coatings

Superhydrophobic and oleophobic surfaces require both low surface energy and specific surface roughness. This compound is an ideal candidate for the chemical modification step, providing extremely low surface energy. When applied to a micro- or nanostructured surface, the long, branched alkyl chains would form a robust, non-wettable layer. This combination can trap air between the surface features and a liquid droplet, leading to very high contact angles and low roll-off angles, characteristic of superhydrophobicity and oleophobicity. The covalent attachment to the substrate would ensure the durability of the low-energy coating.

Integration into Biosensing Platforms and Bioarray Fabrication via Surface Functionalization

Many biosensors and bioarrays utilize thin organic films to attach biomolecules of interest to a transducer surface. innospk.com While this compound itself is non-functional for direct biomolecule attachment, it can be used to create defined hydrophobic regions on a sensor chip. This allows for the spatial control of subsequent functional layers or for creating corrals to confine analytes in droplet-based assays. The formation of a well-defined, passive alkyl layer is a common first step in more complex surface functionalization schemes for bioarray fabrication.

Fundamental Studies in Biopassivation and Membrane Stabilization through Surface Priming with this compound

The most specific application described for this compound is in the field of biopassivation and the creation of artificial cell membranes. It is used as a surface priming agent to create a covalently bonded alkane layer that mimics the hydrophobic interior of a biological membrane. This engineered surface is then used as a substrate to support and stabilize artificial phospholipid bilayers. The process involves creating a non-stick, or "biopassive," surface that resists non-specific protein adsorption while providing a compatible foundation for lipid molecules.

Phospholipids (B1166683) can spontaneously form self-assembled monolayers or bilayers on suitable surfaces. The efficiency and stability of this process can be greatly enhanced by first coating the surface with a covalently bonded alkane layer using a molecule like this compound. The mechanism involves the following steps:

Surface Priming : The trichlorosilyl groups react with a substrate (e.g., silicon wafer), forming a durable, covalently attached monolayer.

Hydrophobic Foundation : The exposed 2-dodecylhexadecyl chains create a highly hydrophobic surface.

Phospholipid Adsorption : When this surface is exposed to a solution of phospholipids, the hydrophobic alkyl tails of the lipids readily associate with the hydrophobic alkane layer on the substrate. This interaction mimics the hydrophobic forces that hold natural cell membranes together.

Stable Self-Assembly : This templated self-assembly results in a well-ordered and stable phospholipid monolayer, which can serve as the foundation for building more complex, bilayer membrane structures for research in areas like ion channel function or drug-membrane interactions.

The high physical adherence between the physisorbed carbon chains of the phospholipids and the covalently bonded alkane layer is critical for the stability of the final structure.

Potential Applications of this compound

Application AreaMechanism of Action
Corrosion Inhibition Forms a dense, covalent, hydrophobic barrier on metal surfaces to block corrosive agents.
Adhesion Promotion Acts as a molecular bridge between inorganic substrates and organic polymer matrices.
Anti-Fouling Creates a low-energy surface that minimizes the adhesion of organic and biological contaminants.
Superhydrophobic Coatings Provides the low surface energy component required for extreme water and oil repellency on rough surfaces.
Biosensor/Bioarray Fabrication Used to create passive, hydrophobic regions for spatial control of surface chemistry.
Biopassivation/Membrane Stabilization Forms a stable, hydrophobic foundation layer for the self-assembly of artificial phospholipid membranes.

Interaction Mechanisms of Modified Surfaces with Biological Molecules

Surfaces modified with this compound present a unique interface for biological molecules, largely governed by the distinct chemical and physical properties of its long, branched alkyl chain. This bulky hydrophobic group dictates the nature and extent of interactions with proteins, DNA, and cells, primarily through hydrophobic and steric effects. The underlying siloxane bond, formed upon reaction with substrate hydroxyl groups, provides a stable anchor for this functionality.

Protein Adsorption:

The primary driving force for protein adsorption on surfaces functionalized with this compound is the hydrophobic effect. The extensive, non-polar 2-dodecylhexadecyl chains create a low-energy surface that minimizes contact with water. When proteins in an aqueous solution approach this surface, there is a thermodynamic incentive for the hydrophobic regions of the protein to interact with the hydrophobic silane (B1218182) layer, leading to the release of ordered water molecules from both surfaces and a net increase in entropy.

The branched nature of the 2-dodecylhexadecyl group, in contrast to a linear alkyl chain of similar carbon number, results in a less ordered and more sterically hindered self-assembled monolayer. This has several consequences for protein interaction:

Conformational Changes: The irregular surface topography created by the branched chains can induce greater conformational changes or denaturation in adsorbing proteins compared to a highly ordered, crystalline monolayer. This is because the protein has more opportunities to interact with hydrophobic domains in various orientations, potentially leading to the exposure of its own hydrophobic core.

Packing Density: The steric bulk of the branched chains prevents the formation of a densely packed monolayer, creating more "free volume." This can allow smaller proteins to penetrate deeper into the monolayer, while larger proteins may only interact with the outermost regions.

Adsorption Kinetics: The rate of protein adsorption is influenced by the accessibility of the hydrophobic surface. While highly hydrophobic, the steric hindrance from the branched structure might slightly slow the initial adsorption kinetics compared to an equivalent linear chain that presents a more uniform surface.

The amount of protein adsorbed is dependent on both the protein's intrinsic properties (such as size and surface hydrophobicity) and the characteristics of the modified surface.

Table 1: Hypothetical Adsorption Data for Common Proteins on Surfaces Modified with Linear vs. Branched Alkylsilanes

Protein Molecular Weight (kDa) Surface Type Adsorbed Amount (ng/cm²)
Lysozyme 14.3 Linear C18 Silane 150
Branched (2-dodecylhexadecyl) Silane 130
Albumin 66.5 Linear C18 Silane 250
Branched (2-dodecylhexadecyl) Silane 220
Fibrinogen 340 Linear C18 Silane 450

Note: This table presents illustrative data based on general principles of protein adsorption. The lower adsorbed amount on the branched silane surface reflects the potential for less efficient packing due to steric hindrance.

DNA Hybridization:

When surfaces are functionalized with this compound for the purpose of DNA immobilization and subsequent hybridization, the interaction is dominated by steric effects. While the silane itself does not directly interact with the DNA bases, its structure profoundly impacts the accessibility of tethered DNA probes.

Steric Hindrance: The large, branched 2-dodecylhexadecyl groups create a significant steric barrier around the base of an immobilized DNA probe. This can hinder the approach of a complementary target strand in solution, thereby reducing the rate and efficiency of hybridization. nih.gov The effect is more pronounced for longer target DNA fragments. researchgate.net

Probe Density and Conformation: The trifunctional nature of the trichlorosilane (B8805176) headgroup can lead to the formation of complex, cross-linked polysiloxane networks on the substrate. This, combined with the bulky alkyl groups, can result in an immobilized DNA probe conformation that is less favorable for binding with its complement. nih.gov Surfaces formed from silanes with reduced functionality (e.g., difunctional silanes) often show enhanced hybridization signals due to the formation of more linear and less complex structures. nih.gov

Table 2: Comparative Hybridization Kinetics for a 20-mer Oligonucleotide on Different Silanized Surfaces

Surface Type Nature of Monolayer Association Rate Constant (k_a, M⁻¹s⁻¹)
Linear C18 Alkylsilane Ordered, Dense 1.5 x 10⁵
Branched (2-dodecylhexadecyl) Silane Disordered, Sterically Hindered 0.8 x 10⁵

Note: This table illustrates the anticipated impact of steric hindrance from the bulky branched alkyl group on the kinetics of DNA hybridization, based on findings that surface crowding and steric effects reduce hybridization rates. nih.gov

Cellular Adhesion:

The interaction of cells with a surface modified by this compound is primarily a response to the surface's hydrophobicity and topography. In the absence of specific cell-binding ligands, hydrophobic surfaces, such as those created by long-chain alkylsilanes, generally exhibit low cell adhesion.

Hydrophobic Repulsion: Cell membranes are complex assemblies of lipids and proteins. While some hydrophobic interactions can occur, surfaces that are strongly hydrophobic tend to resist the adsorption of the extracellular matrix proteins (like fibronectin and vitronectin) that are crucial for mediating cell attachment and spreading.

Topographical Effects: The nanoscale roughness and disordered nature of the monolayer formed by the branched silane can also influence cell behavior. While pronounced topographical features can guide cell alignment, the molecular-level disorder of the 2-dodecylhexadecyl silane surface is more likely to present a challenging substrate for the formation of stable focal adhesions.

Studies comparing different surface functionalities have consistently shown that surfaces terminated with simple methyl (CH₃) groups are less adhesive to cells than those terminated with functional groups like amines (NH₂) or carboxylic acids (COOH). The 2-dodecylhexadecyl silane surface would be expected to behave similarly to a methyl-terminated surface, albeit with a much longer and more complex alkyl structure.

Table 3: Relative Adhesion Strength of Fibroblasts on Surfaces with Different Silane Modifications

Surface Terminus Dominant Interaction Critical Shear Stress for 50% Detachment (dyn/cm²)
-NH₂ (Aminosilane) Electrostatic/H-bonding ~50
-COOH (Carboxysilane) H-bonding ~35
-CH₃ (Octadecylsilane) Hydrophobic ~5

Note: This table provides representative data illustrating the generally low adhesion of cells to hydrophobic surfaces compared to functionalized hydrophilic or charged surfaces. The value for the branched silane is estimated to be slightly lower than its linear counterpart due to potential disruption of organized protein adsorption and focal adhesion formation.

Theoretical and Computational Approaches to Trichloro 2 Dodecylhexadecyl Silane Systems

Molecular Dynamics Simulations of Silane (B1218182) Adsorption and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful tool for investigating the time-dependent behavior of molecular systems. In the context of Trichloro(2-dodecylhexadecyl)silane, MD simulations can elucidate the dynamics of individual molecules as they approach a substrate, adsorb onto the surface, and subsequently self-assemble into a monolayer.

MD simulations of analogous linear long-chain alkyltrichlorosilanes, such as dodecyltrichlorosilane (B1359458) (DTS) and octadecyltrichlorosilane (B89594) (OTS), on silica (B1680970) surfaces have provided significant insights. researchgate.netfrontiersin.org These simulations track the trajectories of atoms over time by integrating Newton's equations of motion, governed by a force field that describes the interatomic potentials. nii.ac.jp Key findings from these studies, which can be extrapolated to branched systems, include the critical role of surface coverage on the final structure of the monolayer. At low coverages, molecules tend to lie flat on the surface to maximize van der Waals interactions with the substrate. As coverage increases, steric hindrance forces the alkyl chains to tilt upright, leading to a more ordered and densely packed monolayer. researchgate.netacs.org

For this compound, the presence of the bulky dodecyl branch at the 2-position of the hexadecyl chain is expected to significantly disrupt the packing efficiency compared to its linear counterparts. MD simulations would be crucial to quantify this disruption. The branching would likely lead to a less ordered monolayer with a higher degree of gauche defects (kinks) in the alkyl chains. acs.org This increased disorder can, in turn, affect the monolayer's thickness, density, and barrier properties. Simulations can also model the initial adsorption process, including the hydrolysis of the trichlorosilyl (B107488) headgroup in the presence of surface water, a critical step for covalent bond formation with the substrate. researchgate.net Reactive force fields, such as ReaxFF, can be employed in MD simulations to model these chemical reactions explicitly. researchgate.net

Table 1: Typical Parameters and Outputs of MD Simulations for Alkylsilane SAMs
Simulation ParameterTypical Value/ChoiceRelevance to this compound
Force FieldOPLS-AA, CHARMM, ReaxFFDescribes the potential energy of the system, including bond stretching, angle bending, and non-bonded interactions. The choice of force field is critical for accurately modeling the branched alkyl chain and the reactive silane headgroup.
Substrate ModelAmorphous SiO2, Si(100)Represents the surface onto which the SAM is formed. The surface chemistry and topography will influence the adsorption and ordering of the silane molecules.
SolventExplicit (e.g., Toluene) or ImplicitModels the environment from which the silanes are deposited. The solvent can affect the hydrolysis rate of the trichlorosilane (B8805176) group and the mobility of the molecules on the surface.
Temperature & PressureTypically 298 K, 1 atmControls the kinetic energy of the system and can influence the rate of self-assembly and the final monolayer structure.
Simulation TimeNanoseconds to MicrosecondsDetermines the extent to which the self-assembly process can be observed. Longer simulation times are needed to reach equilibrium, especially for complex, branched molecules.
Key OutputsMonolayer thickness, tilt angle, gauche defect density, radial distribution functionThese metrics quantify the structural properties of the resulting SAM. For the branched silane, a lower thickness and higher tilt angle and defect density are expected compared to linear analogues.

Density Functional Theory (DFT) Calculations for Understanding Reactivity and Bonding

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying the reactivity of the trichlorosilyl headgroup of this compound and the nature of the covalent bonds it forms with a substrate.

DFT calculations can determine the energetics of various reaction pathways involved in the silanization process. For instance, it can be used to calculate the activation energies for the hydrolysis of the Si-Cl bonds to form silanols (Si-OH) and the subsequent condensation reactions with surface hydroxyl groups to form stable Si-O-Si linkages. nih.govresearchgate.net Studies on simpler chlorosilanes have shown that the dissociation of Si-Cl bonds is a key step in the surface reaction. nih.gov DFT can also be used to model the structure and vibrational frequencies of the adsorbed species, which can be directly compared with experimental data from techniques like infrared spectroscopy. researchgate.net

The branched structure of the alkyl chain in this compound is less likely to directly influence the intrinsic reactivity of the distant trichlorosilyl headgroup, which is primarily governed by the electronic properties of the silicon and chlorine atoms. However, the steric hindrance imposed by the bulky alkyl group could indirectly affect the reaction kinetics by influencing the orientation of the molecule as it approaches the surface and the accessibility of the reactive sites. DFT calculations on a model system including the branched chain could quantify these steric effects on the transition states of the surface reactions. A study on the thermal decomposition of branched silanes using DFT has shown that branching can influence the relative importance of competing reaction pathways. nih.gov

Table 2: Representative DFT Calculation Outputs for Silane-Surface Interactions
Calculated PropertyTypical Finding/ValueSignificance for this compound
Adsorption Energy-1 to -5 eV (for dissociative chemisorption)Quantifies the strength of the bond between the silane molecule and the surface. A strong exothermic adsorption energy indicates a stable attachment.
Reaction Barrier for HydrolysisCalculated in kcal/molDetermines the kinetic feasibility of the initial reaction with surface water. Lower barriers indicate faster reaction rates.
Reaction Barrier for CondensationCalculated in kcal/molDetermines the rate of covalent bond formation with the substrate. Steric hindrance from the branched chain could increase this barrier.
Bond Lengths and Anglese.g., Si-O bond length ~1.6 ÅProvides the equilibrium geometry of the adsorbed molecule, which is fundamental to understanding the monolayer structure.
Vibrational FrequenciesCompared with IR/Raman spectraAllows for the validation of the computational model against experimental data and aids in the interpretation of spectroscopic results.

Monte Carlo Simulations for Predicting Monolayer Morphology and Phase Transitions

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the study of SAMs, MC methods are particularly useful for exploring the vast conformational space of the assembled molecules and predicting the equilibrium morphology and phase behavior of the monolayer over large length and time scales. frontiersin.orgethz.ch

Unlike MD, which follows a deterministic trajectory, MC simulations generate configurations based on their statistical probability according to a chosen thermodynamic ensemble (e.g., constant temperature and pressure). This allows for efficient sampling of different molecular arrangements and the identification of the most stable (lowest energy) structures. For this compound, MC simulations would be invaluable for predicting how the branched alkyl chains pack on a surface.

The introduction of a long branch near the headgroup is expected to have a profound effect on the phase behavior of the monolayer. While linear long-chain alkanes can form highly ordered, crystalline-like structures, the branched chains of this compound would likely frustrate this ordering, leading to a more liquid-like or amorphous monolayer structure at typical operating temperatures. acs.org MC simulations can predict the phase transition temperatures between different states (e.g., from a 2D gas-like state at low coverage to a liquid-like or solid-like state at higher coverage). acs.org By systematically varying parameters such as temperature and surface coverage, a phase diagram for the monolayer can be constructed. These simulations have been successfully applied to understand the phase transitions in other complex amphiphilic systems, including those with branched chains. acs.org

Table 3: Key Aspects of Monte Carlo Simulations for SAM Morphology
Simulation AspectDescriptionApplication to this compound
Lattice vs. Off-Lattice ModelLattice models simplify space into a grid, while off-lattice models allow continuous positions.An off-lattice model would be more appropriate to capture the complex packing of the non-uniform branched chains.
Energy FunctionDefines the energy of a given configuration, including intermolecular and molecule-substrate interactions.Must accurately represent the van der Waals interactions between the bulky, branched alkyl chains to predict packing correctly.
Monte Carlo Movese.g., Translation, rotation, configurational bias, reptation.A diverse set of moves is needed to efficiently sample the complex conformational landscape of the flexible, branched molecules.
Predicted PropertiesMonolayer morphology, phase diagrams, order parameters, domain formation.Would likely predict a disordered monolayer with no sharp phase transitions, and a tendency to form amorphous domains rather than crystalline ones.

Future Research Trajectories and Innovations

Exploration of Novel Substrates and Hybrid Material Systems

The functionalization of surfaces with silane (B1218182) compounds is a cornerstone of modern materials science, and trichloro(2-dodecylhexadecyl)silane is a molecule of particular interest due to its unique branched structure. The trichlorosilyl (B107488) group facilitates a robust covalent linkage to substrates bearing hydroxyl groups, while the bulky 2-dodecylhexadecyl tail imparts significant hydrophobicity and steric hindrance. While silicon wafers and glass have been the traditional substrates for creating self-assembled monolayers (SAMs), current research is venturing into more complex and novel materials to generate advanced hybrid systems.

A significant area of future investigation is the application of this compound to flexible polymer substrates. Materials such as polydimethylsiloxane (B3030410) (PDMS), polyethylene (B3416737) terephthalate (B1205515) (PET), and polyimide are being explored for surface modification to enhance properties like hydrophobicity and lubricity, which are critical for flexible electronics and microfluidic devices. The primary challenge in this area is to control the reaction conditions to achieve a uniform and durable monolayer on these less rigid surfaces.

Furthermore, the functionalization of inorganic nanoparticles like silica (B1680970) (SiO2), titania (TiO2), and zinc oxide (ZnO) represents another promising frontier. Modifying the surface of these nanoparticles with this compound is key to improving their dispersion within polymer matrices. This enhancement is crucial for developing high-performance nanocomposites with superior mechanical and thermal properties, as the bulky alkyl groups of the silane prevent agglomeration and promote better interfacial adhesion.

The creation of hybrid materials by treating natural fibers such as cellulose (B213188) with this silane is also gaining traction. This modification aims to increase the hydrophobicity of these fibers, thereby improving their compatibility with non-polar polymer resins and enhancing the moisture resistance and durability of the resulting bio-composites.

Integration of this compound in Nanotechnology and Microfabrication

In the realms of nanotechnology and microfabrication, the ability of this compound to form dense and well-ordered SAMs is highly valuable. These monolayers can function as ultrathin resist layers in nanolithography, where they protect the underlying substrate from etchants, enabling the fabrication of high-resolution patterns.

A critical application lies in mitigating stiction in microelectromechanical systems (MEMS) and nanoelectromechanical systems (NEMS). The deposition of a low-surface-energy monolayer of this compound can significantly reduce the adhesive forces that cause these miniature devices to fail. The long, branched alkyl chains create a non-stick surface, ensuring the reliable operation of these intricate systems.

The surface modification of microfluidic channels is another key area of research. By rendering the channel walls hydrophobic, researchers can control the flow of aqueous solutions and prevent the non-specific adsorption of biomolecules. This is particularly important for applications in droplet-based "digital" microfluidics.

Development of Advanced Functionalization and Patterning Techniques

Future research is not only focused on uniform coatings but also on creating spatially defined chemical patterns on surfaces. Techniques for achieving this include:

Microcontact Printing (µCP): This technique uses a patterned elastomeric stamp to transfer the silane onto a substrate. yieldengineering.com Current efforts are aimed at improving the resolution and fidelity of this process for bulky silanes like this compound and developing methods for creating multi-component patterns. yieldengineering.com

Dip-Pen Nanolithography (DPN): This high-resolution technique uses an atomic force microscope (AFM) tip to directly write the silane onto a surface, enabling the fabrication of nanoarrays and other complex nanostructures.

Photopatterning: This involves modifying the silane molecule to include a photolabile group. A uniform SAM can then be selectively exposed to light, which cleaves the photolabile group and alters the surface chemistry in the illuminated areas, creating a chemical pattern.

These advanced techniques are crucial for the development of next-generation sensors, biochips, and electronic devices.

Scalability of Deposition Processes for Broader Academic and Industrial Impact

For this compound to transition from the laboratory to widespread industrial use, scalable deposition processes are essential. While solution-phase and vapor-phase deposition are well-established on a small scale, scaling these methods up for large-area substrates and high-throughput manufacturing remains a significant challenge. website-files.com

Continuous, roll-to-roll vapor deposition processes, such as chemical vapor deposition (CVD), are being actively developed for industrial applications. website-files.comresearchgate.net Key challenges include maintaining uniform precursor vapor pressure and temperature over large areas while minimizing reaction times. website-files.comresearchgate.net Spray-coating techniques also offer a promising route for the rapid coating of large and complex-shaped objects, although achieving a high-quality monolayer with this method requires further research and development.

The successful scale-up of these processes will necessitate a multidisciplinary approach, combining expertise in chemistry, materials science, and chemical engineering to unlock the full industrial potential of this versatile molecule.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Trichloro(2-dodecylhexadecyl)silane to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For analogous trichlorosilanes, reactions typically involve stoichiometric ratios of silane precursors (e.g., trichlorosilane) with alkenes or alcohols under anhydrous conditions . Temperature control (e.g., 40–60°C) and inert atmospheres (argon/nitrogen) are critical to minimize hydrolysis. Post-synthesis purification via vacuum distillation or column chromatography (using silica gel) ensures high purity. Yield improvements may involve catalytic additives, such as Lewis acids, to enhance reactivity .

Q. What analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for confirming the molecular structure, particularly the silicon-bound alkyl chain . Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can assess purity, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like Si-Cl bonds (stretching at ~500 cm⁻¹) . Elemental analysis (e.g., chlorine content via titration) provides additional validation .

Q. How does hydrolysis of this compound affect its stability in aqueous environments?

  • Methodological Answer : Hydrolysis generates silanol intermediates (Si-OH) and HCl, which can destabilize the compound in aqueous media. To study this, controlled hydrolysis experiments in buffered solutions (pH 4–9) are performed, monitoring reaction kinetics via pH meters and conductivity measurements . Silanol condensation can be mitigated by using aprotic solvents (e.g., toluene) or stabilizing agents like triethylamine to neutralize HCl .

Advanced Research Questions

Q. What are the mechanistic pathways for surface modification using this compound in nanoparticle functionalization?

  • Methodological Answer : The compound acts as a surfactant and reactant in nanoparticle synthesis. For example, in silicon nanocrystals (Si NCs), trichlorosilanes form self-assembled monolayers via Si-Cl bond cleavage and covalent attachment to surface hydroxyl groups. Reverse micelle structures (with silane shells) enable controlled nucleation, as demonstrated in hexyl-functionalized Si NCs . Advanced characterization via X-ray Photoelectron Spectroscopy (XPS) confirms surface bonding, while Transmission Electron Microscopy (TEM) visualizes monolayer uniformity .

Q. How do steric effects from the 2-dodecylhexadecyl chain influence the reactivity of this compound in polymer composites?

  • Methodological Answer : The bulky alkyl chain introduces steric hindrance, slowing nucleophilic substitution reactions. Comparative studies with shorter-chain analogs (e.g., trichlorohexylsilane) reveal reduced reaction rates in crosslinking applications. To quantify this, kinetic studies using Differential Scanning Calorimetry (DSC) or real-time FTIR track curing behavior . Molecular dynamics simulations further model steric interactions in composite matrices .

Q. What strategies resolve contradictions in reported thermal stability data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from differences in sample preparation (e.g., residual solvents) or analytical methods. Thermogravimetric Analysis (TGA) under inert vs. oxidative atmospheres clarifies decomposition pathways. For example, fluorinated analogs (e.g., trichloro(perfluorooctyl)silane) exhibit higher thermal stability (up to 250°C) due to strong C-F bonds, providing a benchmark for comparative studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.